Ala-Ala-OMe

Chiral recognition Host-guest chemistry NMR titration

Ala-Ala-OMe (L-alanyl-L-alanine methyl ester) is the minimal-binding reference standard for systematic host-guest complexation studies with β-cyclodextrin derivatives. Its free amine enables direct peptide coupling without deprotection, while the methyl ester confers distinct LogP (-1.1) and polarity versus the free acid form. As a B-group substituent in pepsin substrates, it significantly elevates kcat/KM over simple OMe analogs. Within Ac-Ala-Ala-Ala-OMe elastase substrates, this motif delivers >99% protease specificity—critical for crude biological preparations where contaminating proteases compromise accuracy. These differentiated properties make Ala-Ala-OMe an irreplaceable chiral building block for reproducible protease kinetics, enantioselective separation development, and molecular recognition research.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
Cat. No. B12386760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-OMe
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)OC)N
InChIInChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)/t4-,5-/m0/s1
InChIKeyLNLRCQQTGATDQI-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Ala-OMe Procurement Guide: Quantified Differentiation of L-Alanyl-L-Alanine Methyl Ester in Dipeptide-Based Research


Ala-Ala-OMe (L-alanyl-L-alanine methyl ester; CAS 24326-09-8) is a synthetic dipeptide methyl ester with molecular formula C7H14N2O3 and molecular weight 174.20 g/mol, consisting of two L-alanine residues with a C-terminal methyl ester protecting group [1]. This compound serves as a fundamental chiral building block in peptide synthesis, a substrate for protease kinetics studies, and a model compound for investigating host-guest complexation and molecular recognition phenomena . The free amine form enables direct coupling without prior deprotection, while the methyl ester moiety confers distinct physicochemical properties including an XLogP3 value of -1.1, topological polar surface area of 81.4 Ų, and two hydrogen bond donors with four hydrogen bond acceptors, differentiating it from the corresponding free acid form (Ala-Ala-OH) [2].

Why Ala-Ala-OMe Cannot Be Replaced by Unprotected Dipeptides or Free Acid Analogs in Quantitative Research Protocols


Substituting Ala-Ala-OMe with the free acid Ala-Ala-OH or N-protected analogs fundamentally alters experimental outcomes in three critical dimensions: (i) host-guest binding thermodynamics—where binding constants with cyclodextrin hosts vary systematically based on C-terminal side-chain hydrophobicity [1]; (ii) enzymatic catalysis efficiency—where incorporation of Ala-Ala-OMe as a B-group substituent produces a substantial increase in kcat/KM in pepsin-catalyzed reactions compared to a simple OMe group [2]; and (iii) solution-phase synthetic compatibility—where the methyl ester group serves as a reversible protecting moiety that facilitates controlled coupling while maintaining stereochemical integrity, whereas the free acid requires separate activation steps [3]. These quantitative and functional distinctions preclude direct substitution without compromising experimental reproducibility and data comparability across studies.

Ala-Ala-OMe Quantitative Differentiation Evidence: Direct Comparative Data for Informed Procurement Decisions


Host-Guest Binding Affinity: Ala-Ala-OMe Exhibits Quantifiably Lower Complexation with Anionic β-Cyclodextrin than Ala-Leu-OMe and Ala-Trp-OMe

Ala-Ala-OMe demonstrates the weakest binding affinity among a series of alanine-containing dipeptide methyl esters with anionic heptakis[6-carboxymethylthio-6-deoxy]-β-cyclodextrin (per-CO₂⁻-β-CD) as determined by ¹H NMR titration in D₂O at pD 7.0 [1]. The binding constant (K) increases systematically with increasing C-terminal side-chain hydrophobicity, establishing Ala-Ala-OMe as the minimal-binding baseline for this dipeptide series [1].

Chiral recognition Host-guest chemistry NMR titration

Pepsin Catalytic Efficiency Enhancement: Ala-Ala-OMe as B-Group Produces Substantial kcat/KM Increase over Simple Methyl Ester

In a systematic study of synthetic oligopeptide substrates for pepsin, replacing the simple methyl ester (OMe) B-group with Ala-Ala-OMe in substrates of the general type A-Phe(NO₂)-Phe-B resulted in a large increase in the kcat/KM ratio [1]. The study attributed this rate enhancement to secondary enzyme-substrate interactions involving hydrophobic groups in the B portion of the substrate, which promote better positioning of the catalytic groups [1].

Enzyme kinetics Protease substrate design Pepsin catalysis

Elastase Substrate Specificity: Ac-Ala-Ala-Ala-OMe Exhibits >99% Lower Hydrolysis by Trypsin and Chymotrypsin Versus Elastase

Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester, which incorporates the Ala-Ala-OMe structural motif at its C-terminus, functions as a highly specific esteratic substrate for elastase with minimal cross-reactivity toward other serine proteases [1]. The compound is hydrolyzed by trypsin and α-chymotrypsin at only 0.13% and 1.2%, respectively, of the rate observed with elastase [1]. At pH 8.0 and 25°C, the kinetic parameters are KM = 0.43 mM and kcat = 73 s⁻¹ [1].

Elastase assay Protease specificity Enzyme kinetics

Hydrochloride Salt Form Offers Enhanced Solubility and Handling Properties Compared to Free Base Ala-Ala-OMe

The hydrochloride salt form of Ala-Ala-OMe (H-Ala-Ala-OMe·HCl, CAS 41036-19-5) provides distinct physicochemical advantages over the free base form, with the protonated amino group enhancing aqueous and polar solvent solubility . This salt form is recommended for storage at -20°C under desiccated conditions to maintain stability . The free base form (CAS 24326-09-8) is recommended for storage as powder at -20°C for up to 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month .

Peptide synthesis Solution-phase chemistry Chiral building block

Evidence-Backed Application Scenarios for Ala-Ala-OMe: Where Quantitative Differentiation Drives Procurement Decisions


Chiral Separation Method Development Using Anionic Cyclodextrin Hosts

Ala-Ala-OMe serves as the minimal-binding baseline compound in a series of alanine-containing dipeptide methyl esters when evaluating host-guest complexation with anionic β-cyclodextrin derivatives. The systematic increase in binding affinity with increasing C-terminal hydrophobicity (Ala-Ala-OMe < Ala-Leu-OMe < Ala-Trp-OMe) makes this compound an essential reference standard for calibrating chiral recognition assays and developing enantioselective separation protocols [1].

Design of Optimized Pepsin Substrates with Enhanced Catalytic Efficiency

For researchers developing synthetic substrates for pepsin activity assays, incorporating Ala-Ala-OMe as the B-group (in place of a simple methyl ester) produces a substantial increase in kcat/KM due to favorable secondary enzyme-substrate interactions [1]. This enhancement is attributed to hydrophobic interactions that improve catalytic group positioning, making Ala-Ala-OMe a strategically advantageous building block for designing high-efficiency protease assay reagents.

Elastase-Specific Assay Development Requiring Minimal Cross-Reactivity

When developing elastase activity assays, the structural motif represented by Ala-Ala-OMe (within the context of Ac-Ala-Ala-Ala-OMe) confers exceptional protease specificity, with trypsin and α-chymotrypsin hydrolysis rates of only 0.13% and 1.2% relative to elastase [1]. This >99% specificity margin supports the selection of Ala-Ala-OMe-containing substrates for assays conducted in crude biological preparations where contaminating proteases would otherwise compromise measurement accuracy [1].

Benchmark Compound for Hydrophobic Contribution Studies in Host-Guest Chemistry

Ala-Ala-OMe provides a defined, quantifiably lower binding reference point for systematic investigations of van der Waals and hydrophobic contributions to molecular recognition phenomena. The established rank order of binding constants (Ala-Ala-OMe < Ala-Leu-OMe < Ala-Trp-OMe) with anionic β-cyclodextrin enables researchers to isolate and quantify the incremental contribution of each additional methylene or aromatic moiety to host-guest complexation thermodynamics [1].

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